molecular formula C19H24N2O3S B2413682 1-[(1-{2-[4-(Propan-2-ylsulfanyl)phenyl]acetyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione CAS No. 2097916-81-7

1-[(1-{2-[4-(Propan-2-ylsulfanyl)phenyl]acetyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione

Cat. No. B2413682
CAS RN: 2097916-81-7
M. Wt: 360.47
InChI Key: DLAVNXCIJCYSSF-UHFFFAOYSA-N
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Description

The compound “1-[(1-{2-[4-(Propan-2-ylsulfanyl)phenyl]acetyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine-2,5-dione ring, which is a five-membered ring with nitrogen and two carbonyl groups . This type of structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Synthesis and Chemical Properties

  • ACETYLENIC DIMERIZATION UNDER BASIC CONDITIONS : Research highlighted the synthesis and chemical behavior of amino acetylenic amide derivatives, including compounds with cyclic amines like aziridine or azetidine, showing interest in their pharmacological activities. The study explored the dimerization and Mannich reaction of such compounds, offering insight into their synthesis mechanisms (Muhi-eldeen, Al-kaissi, & Al-Muhtaseb, 2015).

  • Solubility and Solvent Effect : This paper investigated the solubility of 1-(2-bromo-phenyl)-pyrrolidine-2,5-dione in various solvents, which may have implications for similar compounds. Understanding the solubility and solvent effects can aid in the development of new chemical entities with improved solubility and pharmacological profiles (Li, Li, Gao, & Lv, 2019).

  • Synthesis of Heterocyclic Compounds : Another study focused on synthesizing new heterocyclic compounds, including azetidin-2-one derivatives, and evaluating their antibacterial activity. These compounds' synthesis and potential biological activities underscore the broad application range of similar structures in drug discovery and development (Fayyadh, 2018).

Biological Activity and Applications

  • Anticonvulsant Properties : A study on N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione revealed their anticonvulsant activity. This highlights the potential of structurally related compounds in developing new anticonvulsant drugs (Obniska et al., 2005).

  • Antimicrobial and Antitumor Activities : Novel 6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives were synthesized and exhibited antimicrobial and antitumor activities. This research suggests that similar compounds could be explored for their therapeutic potentials in treating infections and cancer (Wójcicka et al., 2017).

Future Directions

Pyrrolidine derivatives, including this compound, have potential applications in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring these activities further and developing new therapeutic agents based on this structure .

properties

IUPAC Name

1-[[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-13(2)25-16-5-3-14(4-6-16)9-19(24)20-10-15(11-20)12-21-17(22)7-8-18(21)23/h3-6,13,15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAVNXCIJCYSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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